5-Bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine
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Overview
Description
5-Bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine is a synthetic organic compound notable for its multifaceted applications in scientific research. This compound, characterized by its complex chemical structure, has been the focus of extensive studies in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine generally involves a multi-step process starting with commercially available precursors. Key steps typically include:
Bromination: : Introduction of the bromo group into the pyrimidine ring, often using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the imidazole ring: : This involves the condensation of suitable reagents under controlled conditions to form the imidazole moiety.
Attachment of the piperazine ring: : The imidazole is then linked to a piperazine derivative, using suitable coupling agents and conditions.
Industrial Production Methods
On an industrial scale, production is optimized for cost-efficiency and scalability:
Continuous Flow Chemistry: : Utilized to enhance the reaction efficiency and ensure consistency in product quality.
Green Chemistry Approaches: : Implementation of environmentally friendly solvents and reagents to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: : Depending on the functional groups present, the compound can be oxidized or reduced under specific conditions.
Hydrolysis: : Certain functional groups within the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: : Reagents like amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: : Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Reagents like lithium aluminium hydride for reduction reactions.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include:
Substituted Pyrimidines: : Various nucleophiles replacing the bromine atom.
Oxidized and Reduced Derivatives: : Modifications in the oxidation state of specific atoms within the molecule.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in catalysis for certain organic reactions.
Materials Science: : Used in the synthesis of novel materials with unique electronic properties.
Biology and Medicine
Pharmacology: : Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Biochemical Research: : Used as a probe to study biological pathways and molecular interactions.
Industry
Pharmaceutical Development: : Employed in the development of new drugs and therapeutic agents.
Agricultural Chemicals: : Investigated for its potential use in creating agrochemicals that enhance crop protection and yield.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. Its imidazole and piperazine moieties play a crucial role in binding to these targets, influencing biological pathways such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-bromo-1-methylpyrimidine: : A related compound with a different halogen substitution pattern.
1-(2-Hydroxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]imidazole: : A compound with similar imidazole and piperazine structures but differing functional groups.
Uniqueness
The unique combination of a difluoromethyl-imidazole and piperazine with a bromo-pyrimidine ring makes this compound particularly versatile and potent in its applications, setting it apart from its analogs.
Feel free to dive deeper into any section or ask for more specifics!
Properties
IUPAC Name |
5-bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF2N6/c14-10-7-18-13(19-8-10)21-5-3-20(4-6-21)9-11-17-1-2-22(11)12(15)16/h1-2,7-8,12H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYGFYIOZEMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=CN2C(F)F)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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